molecular formula C18H24N4O2 B2939118 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034208-64-3

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2939118
M. Wt: 328.416
InChI Key: ZGPAFLIVBYMOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacological Implications

Research demonstrates the intricate molecular interactions of structurally similar compounds with biological receptors, highlighting their potential in drug development. For instance, Shim et al. (2002) conducted a detailed study on the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models relevant to cannabinoid receptor ligands. This study underscores the significance of specific molecular conformations in receptor binding and activity, suggesting a pathway for developing new therapeutic agents by targeting cannabinoid receptors (Shim et al., 2002).

Structure-Activity Relationships (SAR)

Exploring the SAR of pyrazole derivatives as cannabinoid receptor antagonists, Lan et al. (1999) identified structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. Such studies are crucial for the rational design of new compounds with improved selectivity and potency for specific biological targets (Lan et al., 1999).

Novel Synthetic Approaches

Matulevičiūtė et al. (2021) reported on the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, showcasing innovative approaches to developing heterocyclic amino acids as building blocks for further chemical synthesis. This work contributes to the field of organic synthesis, offering new pathways for creating complex molecules with potential biological applications (Matulevičiūtė et al., 2021).

Potential Therapeutic Uses

Investigations into novel compounds often reveal their potential therapeutic applications. For example, Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues as potent Mycobacterium tuberculosis GyrB inhibitors. Such research not only advances our understanding of molecular mechanisms of action but also highlights the potential for developing new anti-tuberculosis therapies (Jeankumar et al., 2013).

properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-11-9-15(12(2)24-11)18(23)19-14-5-7-22(8-6-14)17-10-16(20-21-17)13-3-4-13/h9-10,13-14H,3-8H2,1-2H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPAFLIVBYMOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide

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